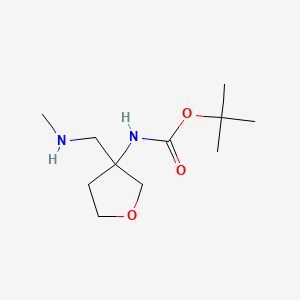
tert-Butyl (3-((methylamino)methyl)tetrahydrofuran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is a derivative of carbamate, a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, facilitating selective reactions .
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It helps in understanding the interaction between enzymes and carbamate derivatives .
Medicine: In medicinal chemistry, tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate is explored for its potential therapeutic properties. It is investigated for its role in drug design and development .
Industry: The compound finds applications in the production of agrochemicals and pharmaceuticals. It is used in the formulation of pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate involves its interaction with specific molecular targets. The compound acts as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site. This inhibition can modulate biochemical pathways and affect cellular functions .
Comparación Con Compuestos Similares
tert-butyl N-{3-[(methylamino)cyclobutyl]carbamate: Similar structure but with a cyclobutyl ring instead of an oxolane ring.
tert-butyl N-{3-[(methylamino)tetrahydrofuran-3-yl]methyl}carbamate: Similar structure but with a tetrahydrofuran ring.
Uniqueness: tert-butyl N-{3-[(methylamino)methyl]oxolan-3-yl}carbamate is unique due to its specific oxolane ring structure, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with molecular targets, making it valuable in various applications .
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(methylaminomethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(7-12-4)5-6-15-8-11/h12H,5-8H2,1-4H3,(H,13,14) |
Clave InChI |
QONPWRYRUWHSNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCOC1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13552942.png)
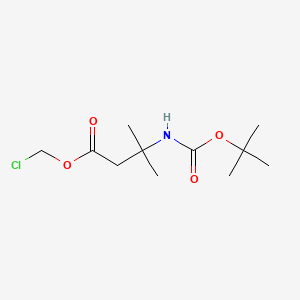

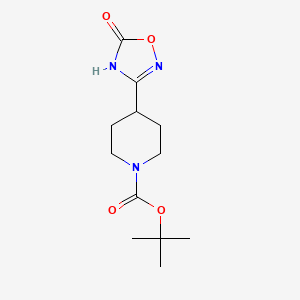
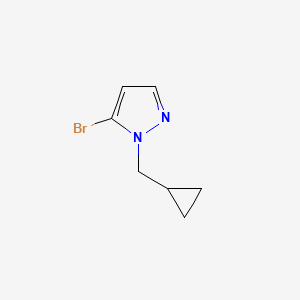
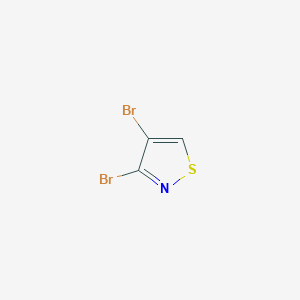
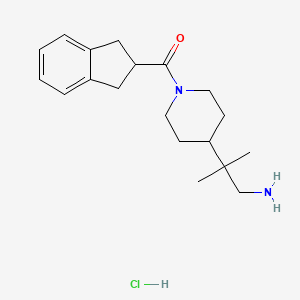
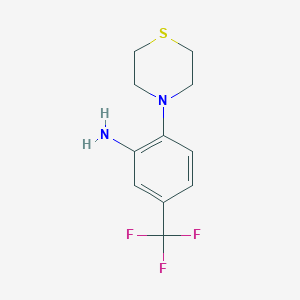
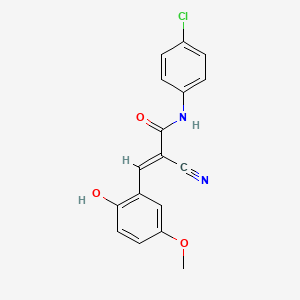

![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
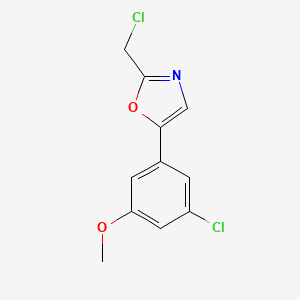
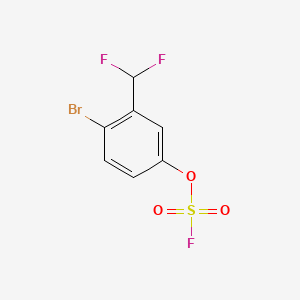
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
